Methyl 4-methylpicolinate is a chemical compound that serves as a core structure for various derivatives with potential applications in medicinal chemistry. The derivatives of this compound have been synthesized and evaluated for their biological activities, particularly as antitumor and antitubercular agents. The research into these derivatives is driven by the need for new therapeutic agents that can effectively combat diseases such as cancer and tuberculosis, which remain significant challenges in global health.
Methyl 4-methylpicolinate can be synthesized from readily available starting materials using general methods outlined in the literature. One such method involves the preparation from the corresponding lutidine (2,4-lutidine). []
[1] The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates.
The synthesized derivatives of methyl 4-methylpicolinate exhibit their biological activity through different mechanisms. For instance, the novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. The most potent analog, referred to as 5q, demonstrated broad-spectrum antiproliferative activity. Its mechanism of action includes the suppression of angiogenesis and the induction of apoptosis and necrosis in cancer cells. This leads to the prolongation of the lifespan of mice burdened with colon carcinoma and a slowdown in the progression of cancer cells1.
The study of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has revealed their potential as antitumor agents. The in vitro experiments showed that these compounds could effectively inhibit the growth of tumor cell lines. Furthermore, in vivo experiments with the analog 5q resulted in a significant increase in the survival of mice with colon carcinoma. This suggests that these derivatives could be developed into drugs for treating various types of cancer1.
Another field where methyl 4-methylpicolinate derivatives show promise is in the treatment of tuberculosis. The synthesis of N'-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety has led to compounds with very good tuberculostatic activity. These compounds, particularly derivative 1b, have shown selectivity for Mycobacterium tuberculosis, indicating their potential as future antitubercular drugs. The ADME calculations suggest that these compounds have favorable absorption profiles in the gastrointestinal tract, which is crucial for oral administration2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: